molecular formula C21H18N2O2S B2755656 (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile CAS No. 478065-22-4

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile

Cat. No.: B2755656
CAS No.: 478065-22-4
M. Wt: 362.45
InChI Key: TZAGRQGOAIECBZ-GZTJUZNOSA-N
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Description

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a quinoline ring, a dimethoxyphenyl group, and a methylsulfanyl group

Scientific Research Applications

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the quinoline derivative with the dimethoxyphenyl derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkoxides, amines, polar aprotic solvents such as dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-enenitrile: can be compared with other quinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and methylsulfanyl groups, along with the nitrile functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-24-19-9-8-14(12-20(19)25-2)17(13-22)11-16-10-15-6-4-5-7-18(15)23-21(16)26-3/h4-12H,1-3H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGRQGOAIECBZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC3=CC=CC=C3N=C2SC)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC3=CC=CC=C3N=C2SC)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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